molecular formula C20H20N4O3S2 B2673820 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone CAS No. 897474-33-8

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone

Cat. No. B2673820
CAS RN: 897474-33-8
M. Wt: 428.53
InChI Key: NHRXLINWQAYTAW-UHFFFAOYSA-N
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Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives similar to "1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone" often involves multi-step chemical reactions, aiming at obtaining compounds with specific structural features for potential biological activities. For example, electrochemical syntheses of new arylthiobenzazoles were conducted through electrochemical oxidation in the presence of nucleophiles, indicating the versatility of related compounds in chemical synthesis and the importance of electrochemical methods in generating targeted chemical structures (Amani & Nematollahi, 2012).

Biological Activities

  • Antiviral Activity : Compounds with structural similarities to "1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone" have been evaluated for their antiviral activities. Notably, derivatives have been studied for their potential as non-nucleoside reverse transcriptase inhibitors in the context of anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi et al., 2007).
  • Anti-inflammatory and Antimicrobial Activities : Certain derivatives have shown promising in vitro anti-inflammatory activity and in vivo anti-inflammatory activity in models of induced inflammation. These compounds were evaluated using HRBC membrane stabilization method and carrageenan-induced rat paw edema model, showcasing the potential of these compounds in anti-inflammatory applications (Ahmed, Molvi, & Khan, 2017). Moreover, synthesized compounds have been screened for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Suryavanshi & Rathore, 2017).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-14-2-5-16(6-3-14)28-13-19(25)22-8-10-23(11-9-22)20-21-17-7-4-15(24(26)27)12-18(17)29-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRXLINWQAYTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone

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